An In-depth Technical Guide to N-(2-methoxyphenyl)butane-1-sulfonamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-(2-methoxyphenyl)butane-1-sulfonamide: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)butane-1-sulfonamide, a molecule of interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the compound's chemical structure and molecular weight, proposes a detailed synthesis protocol, and explores its potential therapeutic applications based on the well-established importance of the sulfonamide scaffold.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have been developed to treat a multitude of conditions, including viral infections, cancer, and inflammatory diseases.[1] Their prevalence in pharmaceuticals stems from their favorable physicochemical properties, which contribute to strong interactions with biological targets. The structural versatility of sulfonamides allows for the fine-tuning of their biological activity, making them a promising scaffold for the design of novel therapeutics.[1] N-(2-methoxyphenyl)butane-1-sulfonamide incorporates this key pharmacophore, suggesting its potential for biological activity and warranting further investigation.
Chemical Structure and Molecular Properties
A precise understanding of the molecular architecture and properties of N-(2-methoxyphenyl)butane-1-sulfonamide is fundamental for its study and application.
Chemical Structure
The chemical structure of N-(2-methoxyphenyl)butane-1-sulfonamide consists of a butane-1-sulfonamide group linked to a 2-methoxyphenyl moiety via a nitrogen atom.
Caption: Chemical structure of N-(2-methoxyphenyl)butane-1-sulfonamide.
Molecular Formula and Weight
The molecular formula and weight are critical parameters for experimental procedures and data analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃S |
| Molecular Weight | 243.32 g/mol |
The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), Oxygen (16.00 g/mol ), and Sulfur (32.07 g/mol ).
Proposed Synthesis Protocol
While a specific protocol for the synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide is not extensively documented in the literature, a reliable synthetic route can be proposed based on established methods for sulfonamide synthesis.[2][3] The following protocol outlines the reaction of 2-methoxyaniline with butane-1-sulfonyl chloride.
Reaction Scheme
Caption: Proposed synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide.
Step-by-Step Methodology
Materials:
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2-Methoxyaniline (o-Anisidine)[4]
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Butane-1-sulfonyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
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Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise. Pyridine acts as a base to neutralize the HCl byproduct formed during the reaction.
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Addition of Sulfonyl Chloride: Dissolve butane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the butane-1-sulfonyl chloride solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired product.
-
Low-Temperature Addition: The dropwise addition of the sulfonyl chloride at 0°C helps to control the exothermic nature of the reaction and minimize the formation of side products.
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Use of Pyridine: Pyridine is a commonly used base in sulfonamide synthesis to scavenge the hydrochloric acid generated, driving the reaction to completion.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the pyridine catalyst, and other water-soluble impurities.
Characterization
The identity and purity of the synthesized N-(2-methoxyphenyl)butane-1-sulfonamide should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the methoxy, phenyl, and butyl groups.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide group, and the C-O stretch of the methoxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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Melting Point: A sharp melting point range for the purified solid will indicate its purity.
Potential Applications in Drug Discovery
While specific biological activities of N-(2-methoxyphenyl)butane-1-sulfonamide are yet to be reported, its structural features suggest several potential therapeutic applications. The sulfonamide moiety is a known pharmacophore in a variety of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][5]
Furthermore, derivatives of sulfonamides are being explored as inhibitors of various enzymes, such as carbonic anhydrases and kinases, which are implicated in a range of diseases.[1] The presence of the methoxy group on the phenyl ring can influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[2]
Given the diverse biological roles of sulfonamides, N-(2-methoxyphenyl)butane-1-sulfonamide represents a valuable candidate for screening in various biological assays to identify potential therapeutic activities. The structural similarity to fragments of potent inhibitors of enzymes like VEGFR2 suggests its potential as a building block in the development of targeted therapies.[6]
Conclusion
N-(2-methoxyphenyl)butane-1-sulfonamide is a compound of significant interest due to its incorporation of the versatile sulfonamide scaffold. This guide has provided a detailed overview of its chemical structure, molecular properties, a proposed synthetic protocol rooted in established chemical principles, and an exploration of its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this promising molecule.
References
- 2-(2-Methoxybenzene-1-sulfonyl)aniline - 61174-30-9 - Vulcanchem. (n.d.).
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013).
- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. (n.d.).
- Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (2008).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2024).
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxybenzene-1-sulfonyl)aniline (61174-30-9) for sale [vulcanchem.com]
- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 4. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
